molecular formula C8H5NO2 B1215410 Indole-4,7-dione CAS No. 20342-64-7

Indole-4,7-dione

Cat. No.: B1215410
CAS No.: 20342-64-7
M. Wt: 147.13 g/mol
InChI Key: QMRIWYCCTCNABA-UHFFFAOYSA-N
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Description

1H-Indole-4,7-dione is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with two ketone groups at positions 4 and 7. This structure imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-4,7-dione can be synthesized through various methods. One common approach involves the reaction of bromoquinone with β-enamino ketones in the presence of a copper (II) catalyst . This method yields the compound with good efficiency. Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring .

Industrial Production Methods: Industrial production of 1H-indole-4,7-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated and nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1H-indole-4,7-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1H-Indole-2,3-dione:

    1H-Indole-5,6-dione: This compound has ketone groups at positions 5 and 6, differing in the position of the functional groups.

Uniqueness: 1H-Indole-4,7-dione is unique due to its specific positioning of ketone groups, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1H-indole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRIWYCCTCNABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174252
Record name Indole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20342-64-7
Record name Indole-4,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20342-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-4,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020342647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDOLE-4,7-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C238FB5W7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-4,7-dione
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Indole-4,7-dione
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Indole-4,7-dione
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Indole-4,7-dione
Reactant of Route 5
Indole-4,7-dione
Reactant of Route 6
Indole-4,7-dione

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